molecular formula C30H26N2O2 B464655 (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one CAS No. 327065-95-2

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one

Cat. No.: B464655
CAS No.: 327065-95-2
M. Wt: 446.5g/mol
InChI Key: ZTOPKOQTTIDAOQ-YTEMWHBBSA-N
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Description

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is a complex organic compound characterized by the presence of naphthalene and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:

    Preparation of Naphthalen-1-ylprop-2-en-1-one: This intermediate can be synthesized via the Claisen-Schmidt condensation of naphthaldehyde with acetone under basic conditions.

    Formation of Piperazine Derivative: The piperazine derivative is prepared by reacting piperazine with an appropriate acylating agent, such as acyl chloride or anhydride.

    Coupling Reaction: The final step involves coupling the naphthalen-1-ylprop-2-en-1-one with the piperazine derivative under suitable conditions, often using a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its piperazine moiety is known for its biological activity, and the naphthalene rings can interact with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its conjugated system allows for efficient electron transport, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of (E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds with active sites, while the naphthalene rings can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one is unique due to the presence of two naphthalene rings, which provide a larger π-conjugated system compared to similar compounds. This extended conjugation can enhance its electronic properties, making it more suitable for applications in organic electronics and materials science.

Properties

IUPAC Name

(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O2/c33-29(17-15-25-11-5-9-23-7-1-3-13-27(23)25)31-19-21-32(22-20-31)30(34)18-16-26-12-6-10-24-8-2-4-14-28(24)26/h1-18H,19-22H2/b17-15+,18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOPKOQTTIDAOQ-YTEMWHBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CC3=CC=CC=C32)C(=O)C=CC4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)C(=O)/C=C/C2=CC=CC3=CC=CC=C23)C(=O)/C=C/C4=CC=CC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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